

Core Tenets of Zinc Valerate: Molecular Formula and Weight

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Compound of Interest

Compound Name: Zinc valerate

Cat. No.: B3059542

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Zinc valerate, also known as zinc divalerate or pentanoic acid zinc salt, is a zinc salt of valeric acid. It is a compound of interest in various fields, including polymer chemistry, materials science, and potentially in pharmaceutical applications due to the biological activities of both zinc and valerate ions.

The fundamental molecular and physical properties of **zinc valerate** are crucial for its application in research and development. This white to off-white powder is characterized by the following molecular formula and weight.

Molecular Identity

The molecular formula for **zinc valerate** is consistently reported as $C_{10}H_{18}O_4Zn$.^{[1][2][3]} It consists of a central zinc ion (Zn^{2+}) coordinated to two pentanoate (valerate) ligands. The molecular weight of the compound is approximately 267.6 g/mol, with minor variations reported across different sources (267.60 g/mol, 267.64 g/mol, and 267.66 g/mol).^{[1][2][4]} A dihydrate form of **zinc valerate** also exists, with the molecular formula $C_{10}H_{22}O_6Zn$ and a molecular weight of approximately 303.7 g/mol.^[5]

Quantitative Physicochemical Data

A summary of the key quantitative data for **zinc valerate** is presented in the table below, providing a comparative overview of its physical and chemical properties.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₈ O ₄ Zn	[1][2][3]
Molecular Weight	~267.6 g/mol	[1][2][4]
Appearance	White to off-white powder or lustrous scales	[2][6]
Solubility	One gram dissolves in 70 ml of water or 22 ml of alcohol. Low solubility in water, more soluble in organic solvents.	[2][6][7]
Boiling Point	185.30 °C (estimated)	[4]
Flash Point	80.50 °C (estimated)	[4]
Vapor Pressure	0.452 mmHg @ 25.00 °C (estimated)	[4]
Thermal Decomposition Onset	Approximately 160 °C	[8]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **zinc valerate** are essential for reproducible research. Below are protocols for common laboratory procedures.

Synthesis of Zinc Valerate

Two primary methods for the synthesis of **zinc valerate** are the direct reaction of zinc oxide with valeric acid and a metathesis reaction.

1. Direct Reaction Method

This method involves the direct reaction of a zinc precursor, such as zinc oxide, with an excess of valeric acid.

- Protocol:
 - Suspend zinc oxide (1.0 mmol) in an excess of valeric acid (2.2 mmol) in a reaction flask.

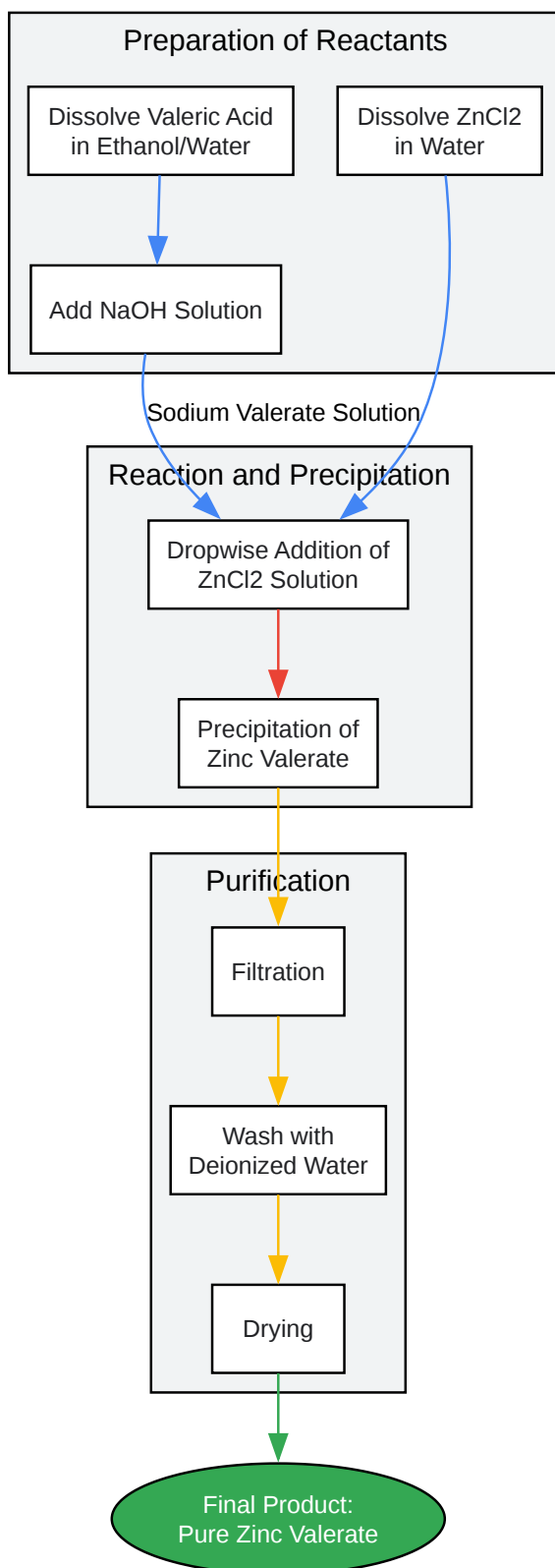
- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
- Heat the mixture under reflux at approximately 120°C for 6-8 hours. This facilitates the reaction and removes water as a byproduct.[8]
- After the reaction is complete, remove the unreacted valeric acid via vacuum distillation.
- Recrystallize the resulting solid residue from a suitable solvent, such as ethanol, to obtain purified **zinc valerate**. [8]

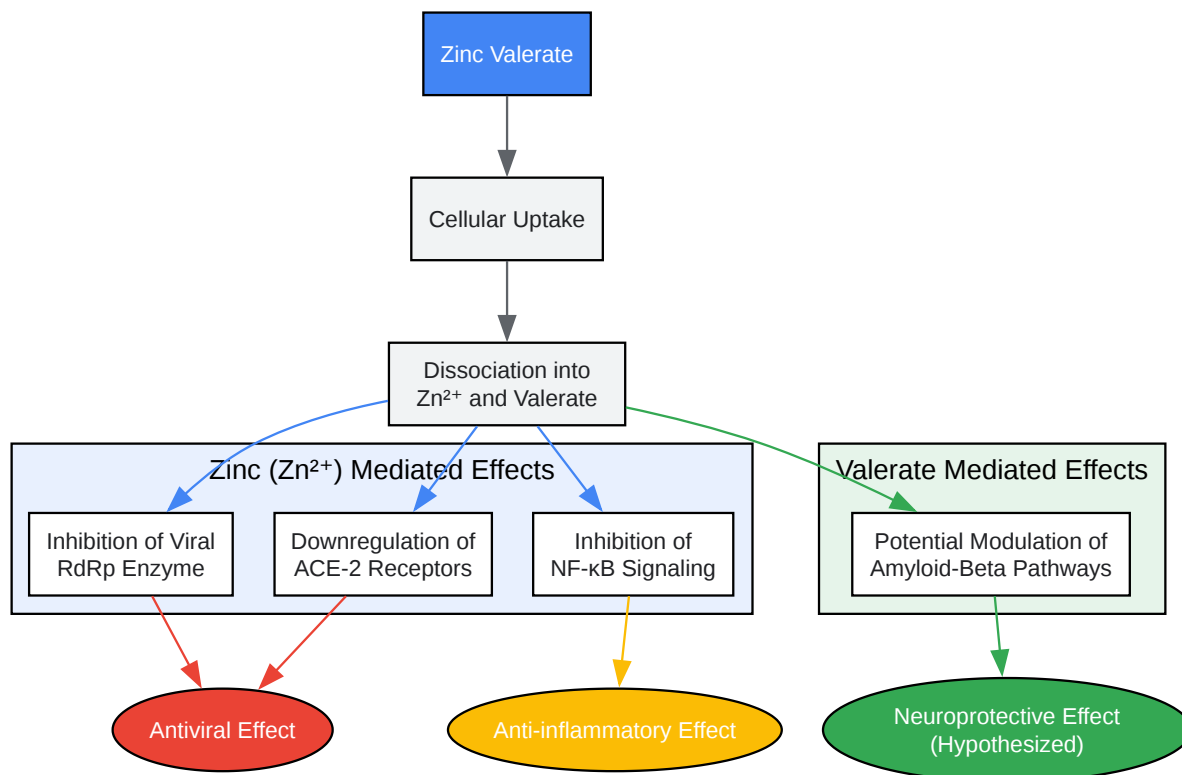
2. Metathesis (Salt Precipitation) Method

This approach relies on the reaction between a soluble zinc salt and an alkali metal salt of valeric acid, leading to the precipitation of the less soluble **zinc valerate**. [8]

- Protocol:
 - Prepare a solution of sodium valerate by reacting valeric acid with a stoichiometric amount of sodium hydroxide in an ethanol-water mixture.
 - In a separate vessel, dissolve a soluble zinc salt, such as zinc chloride (ZnCl_2), in water.
 - Add the aqueous solution of zinc chloride dropwise to the sodium valerate solution with constant stirring.
 - **Zinc valerate** will precipitate out of the solution as a solid. [8]
 - Collect the precipitate by filtration, wash with deionized water to remove any soluble byproducts, and dry in an oven at an appropriate temperature (e.g., 60-80°C).

The following diagram illustrates the workflow for the metathesis synthesis of **zinc valerate**.





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